Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

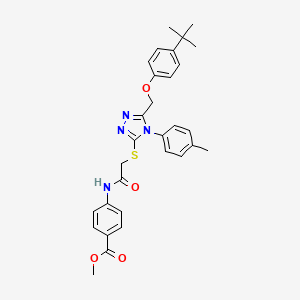

Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a 1,2,4-triazole-based derivative characterized by a central triazole ring substituted with a phenoxymethyl group (bearing a tert-butyl moiety) at position 5 and a p-tolyl group at position 2. The structure also features a thioacetamido linker bridging the triazole ring to a methyl benzoate group (Figure 1).

Key structural attributes influencing its activity include:

- Triazole core: Facilitates hydrogen bonding and π-π interactions with biological targets.

- p-tolyl substituent: Contributes to steric and electronic modulation of the triazole ring.

- Thioacetamido-benzoate linkage: Offers conformational flexibility and metabolic stability.

Properties

CAS No. |

539812-19-6 |

|---|---|

Molecular Formula |

C30H32N4O4S |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

methyl 4-[[2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C30H32N4O4S/c1-20-6-14-24(15-7-20)34-26(18-38-25-16-10-22(11-17-25)30(2,3)4)32-33-29(34)39-19-27(35)31-23-12-8-21(9-13-23)28(36)37-5/h6-17H,18-19H2,1-5H3,(H,31,35) |

InChI Key |

LWEJYSZOLGOZDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)COC4=CC=C(C=C4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group in the triazole ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, RT | Sulfoxide | |

| Oxidation | KMnO₄, H⁺, heat | Sulfone |

-

Mechanism : Electrophilic attack on sulfur by peroxide or permanganate generates sulfoxide/sulfone derivatives.

-

Example : Analogous triazolethiones (e.g., compound 13a–f in ) oxidized to sulfoxides with H₂O₂ in acetic acid.

Acetamide Hydrolysis

The acetamide group (-NHCO-) can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid | |

| Basic Hydrolysis | NaOH (2M), ethanol | Carboxylate salt |

-

Mechanism : Nucleophilic attack by water or hydroxide ion cleaves the amide bond.

-

Example : Hydrolysis of N -phenylacetamide derivatives to benzoic acid analogs ().

Triazole Ring Reactivity

The 1,2,4-triazole core participates in substitution and coordination reactions due to its electron-rich nitrogen atoms.

Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃ | N-alkylated triazole | |

| Arylation | Aryl boronic acid, Pd catalyst | N-arylated triazole |

Metal Coordination

The triazole nitrogen can act as a ligand for transition metals (e.g., Ru, Pd), forming complexes with potential catalytic or biological activity ( ).

Ester Group Transformations

The methyl ester (-COOCH₃) is reactive toward hydrolysis, transesterification, or aminolysis.

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic acid | |

| Transesterification | ROH, H⁺ | Alternate ester |

-

Mechanism : Base- or acid-catalyzed cleavage of the ester bond.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aromatic rings (e.g., due to ester or acetamide groups) may undergo NAS at specific positions.

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | |

| Halogenation | Cl₂, FeCl₃ | Chloro-substituted derivative |

Cross-Coupling Reactions

The aryl groups (p-tolyl, phenoxy) enable participation in Suzuki-Miyaura or Ullmann couplings.

| Reaction Type | Reagents/Conditions | Product | Supporting Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivative | |

| Ullmann Coupling | CuI, diamine ligand | C–N coupled product |

Biological Activity-Driven Reactions

Triazolethiones are known to interact with biological targets (e.g., enzymes, receptors), leading to covalent modifications:

Scientific Research Applications

Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with various potential applications in scientific research and industry. This article explores its applications, focusing on its biological, pharmaceutical, and chemical properties.

Medicinal Chemistry

This compound has shown promise in the following areas:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with similar structures can inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

- Antimicrobial Properties : The compound's structure suggests potential activity against various bacterial strains. Studies have demonstrated that modifications on the triazole ring can enhance antibacterial efficacy .

Agricultural Chemistry

The compound may also find applications in agrochemicals:

- Fungicides : Due to its antifungal properties, it could be developed as a fungicide to protect crops from fungal diseases. Triazole-based fungicides are already prevalent in agriculture .

Material Science

Research into the compound's physical properties may lead to applications in material science:

- Polymer Chemistry : The functional groups present allow for potential use in polymer synthesis. Compounds with similar structures have been utilized to create polymers with enhanced thermal stability and mechanical properties .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal activity of various triazole derivatives against Candida species. This compound was synthesized and tested alongside established antifungals. Results indicated comparable or superior efficacy against resistant strains, highlighting its potential as a therapeutic agent .

Case Study 2: Agricultural Applications

In agricultural trials, formulations containing triazole derivatives were tested for their effectiveness as fungicides on crops affected by powdery mildew. The results showed significant reductions in disease incidence compared to untreated controls, suggesting that derivatives like this compound could be viable candidates for future development .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural homology with several 1,2,4-triazole derivatives (Table 1). Key analogues include:

Key Observations :

- Substituent Impact :

- Electron-withdrawing groups (e.g., chloro in 476486-03-0) enhance target binding but may increase toxicity .

- Bulky groups (e.g., tert-butyl in the target compound) improve lipophilicity but reduce aqueous solubility .

- Allyl or methoxy groups (e.g., 618441-15-9) balance solubility and metabolic stability .

- Synthetic Yields :

Pharmacological and Physicochemical Properties

- Antiviral Activity : Triazole derivatives with aryl substituents (e.g., phenyl, p-tolyl) show inhibitory effects against viruses like cucumber mosaic virus (500 mg/L) .

- Enzyme Inhibition : Thioacetamido linkages (as in the target compound) are associated with kinase and protease inhibition due to sulfur’s nucleophilic affinity .

- Crystallographic Behavior : Analogues with π-π stacking (e.g., 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate) exhibit stable crystal packing (3.55 Å spacing), suggesting similar stability in the target compound .

Metabolic and Toxicity Profiles

Biological Activity

Methyl 4-(2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a phenoxy group, and a benzoate moiety, which are known to influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into various pharmacological effects, including:

- Antimicrobial Activity : The triazole derivatives have shown significant antimicrobial properties against various pathogens.

- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.

- Neuropharmacological Effects : The triazole moiety is often associated with interactions at serotonin receptors, which may have implications for treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Neuropharmacological | Modulation of serotonin receptor activity |

Case Study 1: Antimicrobial Efficacy

In a study focused on the synthesis and evaluation of triazole derivatives, it was found that This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another research highlighted the compound's efficacy against human breast cancer cells. The IC50 value was reported at 18 μM, demonstrating moderate potency. The mechanism of action involved the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways. This suggests that compounds with similar structures could be further developed as chemotherapeutics targeting PARP-related pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Serotonin Receptors : The triazole structure allows binding to serotonin receptors, particularly 5-HT6R, which is implicated in cognitive functions and neurodegenerative diseases .

- Enzyme Inhibition : The presence of the thioacetamido group may enhance its ability to inhibit enzymes involved in critical biochemical pathways related to cancer progression .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps include refluxing intermediates in ethanol with glacial acetic acid as a catalyst (e.g., triazole formation) and using palladium catalysts for cross-coupling reactions . Critical parameters affecting yields are:

- Temperature : Prolonged reflux (4–48 hours) ensures complete cyclization .

- Catalyst loading : Optimal palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride) at ~5 mol% improves coupling efficiency .

- Solvent purity : Absolute ethanol or dry THF minimizes side reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers in cool (<25°C), well-ventilated areas away from heat, light, and incompatible materials (strong acids/bases, oxidizers) .

- Handling : Use NIOSH/EN 166-compliant PPE (gloves, goggles, lab coats) and work in fume hoods or BS-approved ventilated systems to avoid inhalation/dermal exposure .

Q. What spectroscopic techniques are effective for characterizing structural integrity post-synthesis?

- NMR : Confirms substituent positions (e.g., tert-butyl, p-tolyl groups) via proton and carbon shifts.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₃₂H₃₄N₄O₄S expected MW: 594.22).

- IR spectroscopy : Identifies key functional groups (e.g., acetamido C=O stretch at ~1650 cm⁻¹) .

Q. What are the acute toxicity profiles, and how should exposure controls be implemented?

- Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity (LD₅₀ > 300 mg/kg) .

- Controls : Immediate decontamination of exposed skin/eyes, medical attention for persistent symptoms, and strict adherence to PPE protocols .

Advanced Research Questions

Q. How can computational methods (DFT/MD) predict reactivity or biological interactions?

- DFT : Calculates electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- MD simulations : Models ligand-protein binding dynamics (e.g., triazole-thiol interactions with enzymatic targets) to guide inhibitor design .

- Example : Use Gaussian or GROMACS software with force fields parameterized for heterocyclic systems .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorometric) with cell-based viability tests to cross-validate results.

- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects .

- Computational validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values to rationalize discrepancies .

Q. How can structural analogs inform SAR studies for triazole/phenoxy modifications?

- Triazole modifications : Replace sulfur with oxygen (oxadiazole) to alter electron density and binding affinity .

- Phenoxy substitutions : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- Case study : Analog 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine showed improved antibacterial activity via increased lipophilicity (logP = 3.2) .

Q. What methodologies assess bioaccumulation and environmental persistence?

- OECD 305 : Measures bioconcentration factors (BCF) in aquatic organisms.

- Hydrolysis/photolysis studies : Monitor degradation under simulated environmental conditions (pH 4–9, UV light) .

- QSAR models : Predict logKow and soil sorption coefficients (Koc) from molecular descriptors .

Q. How to mitigate risks from hazardous decomposition products during thermal degradation?

Q. What are key considerations for designing in vitro enzymatic inhibition assays?

- Substrate specificity : Pre-screen enzymes (e.g., cytochrome P450 isoforms) for triazole-thioether interactions.

- Buffer conditions : Optimize pH (7.4) and ionic strength to mimic physiological environments.

- Controls : Include positive inhibitors (e.g., ketoconazole for CYP3A4) and solvent blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.